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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Evodenoson (also known as

Trabodenoson) and Latanoprost for the management of intraocular pressure (IOP) in

glaucoma, with a focus on scenarios of latanoprost resistance. We will delve into the available

experimental data, detail the methodologies of key studies, and visualize the distinct signaling

pathways.

Executive Summary
Evodenoson, a selective adenosine A1 receptor agonist, presents a novel mechanism of

action for IOP reduction by enhancing the conventional outflow through the trabecular

meshwork. This contrasts with Latanoprost, a prostaglandin F2α analogue that primarily

increases uveoscleral outflow. While direct clinical trial data on Evodenoson's efficacy in a

specifically defined latanoprost-resistant population is limited, a Phase 2 clinical trial of a fixed-

dose combination of Trabodenoson and Latanoprost suggests a potential additive effect, albeit

modest, in patients with open-angle glaucoma or ocular hypertension. This indicates that

Evodenoson could offer an alternative or adjunctive therapeutic strategy for patients who are

non-responsive or insufficiently responsive to latanoprost monotherapy.
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Table 1: Efficacy of Trabodenoson and Latanoprost in
Clinical Trials

Drug/Co
mbinatio
n

Study
Populatio
n

Baseline
IOP
(mmHg)

Mean IOP
Reductio
n from
Baseline
(mmHg)

Percenta
ge IOP
Reductio
n

Study
Duration

Citation

Trabodeno

son (INO-

8875)

Primary

open-angle

glaucoma

or ocular

hypertensi

on

Not

specified
~7

Not

specified
28 days [1]

Latanopros

t 0.005%

Primary

open-angle

glaucoma

or ocular

hypertensi

on

25.7 ± 0.9 8.8 ± 1.1 34.2% 2 weeks [2]

Trabodeno

son 3% +

Latanopros

t 0.005%

(Fixed-

Dose

Combinatio

n)

Open-

angle

glaucoma

or ocular

hypertensi

on

Not

specified

1.2 mmHg

greater

than

Latanopros

t alone

Not

specified
28 days [3][4]

Note: Data for Trabodenoson monotherapy is from a Phase 2 trial press release and lacks

detailed baseline IOP. The fixed-dose combination trial showed this marginal benefit at day 28,

but no meaningful clinical advantage was observed at day 56.
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Phase 2 Fixed-Dose Combination Trial of Trabodenoson
and Latanoprost
Objective: To assess the benefit/risk profile of different fixed-dose combinations of

Trabodenoson and Latanoprost in subjects with open-angle glaucoma or ocular hypertension.

[5]

Study Design: A randomized, double-masked, dose-ranging Phase 2 clinical trial.

Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

Interventions:

Fixed-dose combination of Trabodenoson (3% and 6%) and Latanoprost (0.005% or

0.0025%).

Latanoprost (0.005% or 0.0025%) monotherapy as a comparator.

Primary Outcome Measures:

Change in intraocular pressure (IOP) from baseline at specified time points.

Key Methodologies:

IOP Measurement: Diurnal IOP was measured at multiple time points throughout the day to

assess the 24-hour efficacy of the treatments. The specific method of tonometry used was

not detailed in the available summaries.

Washout Period: A washout period for any previous glaucoma medications was implemented

before the start of the trial to establish a baseline IOP.

Dosing Regimen: The fixed-dose combination and latanoprost monotherapy were

administered once daily.
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The mechanisms of action for Evodenoson and Latanoprost are distinct, targeting different

pathways to reduce intraocular pressure.

Evodenoson (Trabodenoson) Pathway

Latanoprost Pathway

Evodenoson Adenosine A1 Receptor Phospholipase C Protein Kinase C MAP Kinase Pathway ↑ Matrix Metalloproteinases (MMPs) Extracellular Matrix Remodeling
in Trabecular Meshwork ↑ Conventional Outflow ↓ Intraocular Pressure

Latanoprost Prostaglandin F2α Receptor (FP) Uveoscleral Pathway Relaxation ↑ Uveoscleral Outflow ↓ Intraocular Pressure

Click to download full resolution via product page

Caption: Signaling pathways of Evodenoson and Latanoprost.

Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating a novel

glaucoma therapeutic in an animal model.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/product/b1671791?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Selection
(e.g., Latanoprost-Resistant Model)

Baseline IOP Measurement

Randomization into Treatment Groups
(Vehicle, Latanoprost, Evodenoson)

Daily Topical Drug Administration

Regular IOP Monitoring

Terminal Procedures
(Aqueous Humor Dynamics, Histology)

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Preclinical experimental workflow for glaucoma drug evaluation.

Discussion
The distinct mechanisms of action of Evodenoson and Latanoprost provide a strong rationale

for investigating Evodenoson in patients with an inadequate response to prostaglandin

analogues. Latanoprost and other prostaglandins increase the outflow of aqueous humor

through the uveoscleral pathway, a secondary drainage route. In contrast, Evodenoson targets

the conventional (trabecular) outflow pathway, which is the primary site of pathology in many

forms of glaucoma. By activating adenosine A1 receptors in the trabecular meshwork,

Evodenoson is believed to upregulate matrix metalloproteinases, leading to remodeling of the

extracellular matrix and a subsequent increase in aqueous humor outflow.
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The results of the Phase 2 fixed-dose combination trial, while not demonstrating a strong

synergistic effect, did show a slight additive IOP-lowering effect at an early time point. This

suggests that for some patients, a combination of therapies targeting both the conventional and

uveoscleral outflow pathways may provide a benefit. However, the lack of a sustained, clinically

meaningful advantage in this particular trial highlights the complexity of glaucoma

pathophysiology and the need for further research.

A critical area for future investigation is the efficacy of Evodenoson as a monotherapy in a

well-characterized population of latanoprost non-responders. Such a study would provide

definitive evidence of its utility in this patient subgroup. Preclinical studies in animal models of

latanoprost resistance would also be highly valuable to elucidate the potential of Evodenoson
in this context and to optimize dosing regimens.

Conclusion
Evodenoson represents a promising novel therapeutic agent for glaucoma due to its unique

mechanism of action targeting the conventional outflow pathway. While the currently available

clinical data in the context of latanoprost resistance is not definitive, the pharmacological

rationale for its use in this setting is strong. Further well-designed clinical trials are necessary to

fully establish the efficacy and role of Evodenoson, both as a monotherapy and in combination

with other IOP-lowering agents, in the management of glaucoma, particularly in patients who

do not respond adequately to first-line therapies such as latanoprost.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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